![molecular formula C10H12F3NO2 B1411876 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine CAS No. 2166702-02-7](/img/structure/B1411876.png)
2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine
Übersicht
Beschreibung
The compound “2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine” is an organic compound containing a trifluoroethoxy group and an ethylamine group attached to a phenyl ring . Trifluoroethoxy groups are often used in medicinal chemistry due to their stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring with an ethylamine group and a trifluoroethoxy group attached. The trifluoroethoxy group would likely impart some degree of polarity to the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the trifluoroethoxy and ethylamine groups. The trifluoroethoxy group is relatively stable and resistant to nucleophilic attack, while the ethylamine group could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoroethoxy and ethylamine groups. For example, the trifluoroethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
N-Nitroso-(2,2,2-trifluoroethyl)ethylamine, a compound structurally related to 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine, has been studied for its carcinogenic activity. It was found to induce tumors in rats when administered orally, with a notable presence in the esophagus and nasal cavity. This compound's carcinogenic properties are due to enzymatic activation by dealkylation and its mutagenic potential in bacterial assay systems (Preussmann et al., 1983).
Pharmacological Properties
Aminoalkyl aryl ethers structurally similar to this compound have exhibited local anesthetic properties. The anesthetic activity and duration of these compounds were assessed in vivo using the rat sciatic nerve test, showcasing promising results without noticeable systemic or local side effects (al-Saadi & Sneader, 1993).
Environmental and Industrial Applications
Compounds structurally related to this compound, such as phenoxy herbicides, have been studied for their environmental impact. For instance, quizalofop ethyl, a phenoxy propionate herbicide, was found to be safe from an environmental and consumer standpoint when applied to black gram, as residues on the plant, foliage, and soil were below determination limits at harvest time (Mandal et al., 2013).
Bioavailability and Toxicological Studies
Studies on the bioavailability of dioxin, a contaminant associated with the manufacture of phenoxy herbicides similar to this compound, have shown low bioavailability in animal models. This finding, correlated with TCDD extractability, may be related to the different compositions of soils from contaminated areas (Umbreit et al., 1986).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. For example, if it is being studied for potential medicinal applications, future research could focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and assessing its safety and efficacy in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6H,4-5,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVNLJOBJVQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



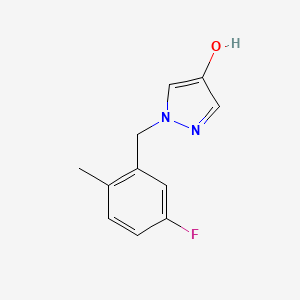
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)
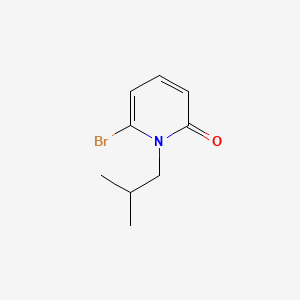
![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)



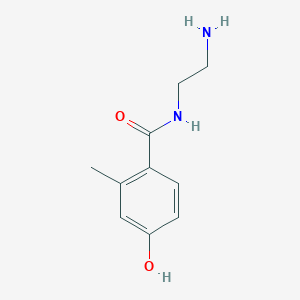
![tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1411808.png)
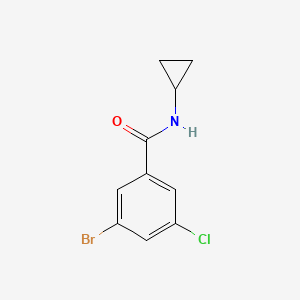

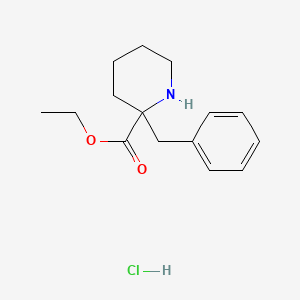
amine](/img/structure/B1411814.png)
